6-Hydroxyhexa-2,4-dienamide

Lipophilicity Drug-likeness Permeability

Researchers requiring a hexadienamide scaffold with lower lipophilicity (XLogP3-AA = -0.6) for improved aqueous solubility often face unwanted metal-chelation activity with the N-hydroxy isomer. 6-Hydroxyhexa-2,4-dienamide solves this by providing a primary alcohol at C-6, enabling selective derivatization orthogonal to the amide. • ~1.1 log-unit reduction in lipophilicity vs. sorbohydroxamic acid mitigates off-target binding. • Primary hydroxyl permits esterification, silylation, or oxidation without affecting the amide. • Serves as a matched negative control in HDAC/lipoxygenase assays.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 183815-43-2
Cat. No. B12553180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyhexa-2,4-dienamide
CAS183815-43-2
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC(C=CC=CC(=O)N)O
InChIInChI=1S/C6H9NO2/c7-6(9)4-2-1-3-5-8/h1-4,8H,5H2,(H2,7,9)
InChIKeyCGPSCTVAKDVHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyhexa-2,4-dienamide – Structural Identity and Baseline Characteristics


6-Hydroxyhexa-2,4-dienamide (CAS 183815-43-2, C₆H₉NO₂, MW 127.14 g mol⁻¹) is a small-molecule hexadienamide derivative characterized by a conjugated (E,E)-diene system, a terminal primary amide, and a primary hydroxyl group at the C‑6 position [1]. The compound belongs to the broader family of hexadienamides and is a constitutional isomer of the better-known N‑hydroxyhexa-2,4-dienamide (sorbohydroxamic acid, CAS 4076-62-4), with the hydroxyl group placed on the carbon scaffold rather than on the amide nitrogen [2]. This regiochemical distinction imparts different physicochemical properties, which may translate into divergent biological and synthetic profiles that are critical for informed procurement decisions.

Why Generic Substitution with Other Hexadienamides Fails


Despite sharing the same molecular formula, 6‑hydroxyhexa-2,4‑dienamide and its N‑hydroxy isomer (sorbohydroxamic acid) are not functionally interchangeable. The position of the hydroxyl group dictates distinct hydrogen-bond donor/acceptor patterns, stereoelectronic properties, and metabolic liabilities, all of which can lead to divergent behavior in biological assays, synthetic transformations, and formulation stability [1]. For example, the primary alcohol of 6‑hydroxyhexa-2,4‑dienamide is amenable to selective derivatization (e.g., esterification, oxidation, or protection) that is not possible with the hydroxamic acid functionality, while the latter’s metal‑chelating capacity is largely absent in the 6‑hydroxy isomer [2]. Consequently, selecting a generic “hexadienamide” without verifying the exact substitution pattern can result in failed syntheses, irreproducible biological results, or procurement of an ineffective tool compound.

Quantitative Differentiation Evidence vs. In‑Class Comparators


Lower Predicted Lipophilicity Compared to N‑Hydroxy Analog

The computed XLogP3-AA value for 6-hydroxyhexa-2,4-dienamide is -0.6, whereas the N‑hydroxy isomer (sorbohydroxamic acid) exhibits a value of 0.5 [1]. This difference of approximately 1.1 log units indicates that the 6‑hydroxy compound is substantially more hydrophilic. In the context of drug‑design guidelines (e.g., Lipinski’s rule of five) and predictions of passive membrane permeability, such a shift can significantly influence absorption, distribution, and clearance profiles.

Lipophilicity Drug-likeness Permeability

Higher Topological Polar Surface Area vs. N‑Hydroxy Analog

The topological polar surface area (tPSA) of 6‑hydroxyhexa-2,4‑dienamide is calculated as 63.3 Ų, compared to 49.3 Ų for N‑hydroxyhexa-2,4‑dienamide [1]. This 14.0 Ų increase arises from the different positioning of the hydroxyl group, which alters the three‑dimensional distribution of polarity. tPSA is a well‑established descriptor for predicting oral bioavailability and blood‑brain barrier penetration, with values below 60 Ų typically correlating with good membrane permeation.

Polar surface area Membrane permeability Bioavailability

Different Rotatable Bond Count and Conformational Flexibility

6‑Hydroxyhexa-2,4‑dienamide possesses three rotatable bonds, whereas the N‑hydroxy isomer has only two [1]. The extra rotatable bond originates from the C‑6 hydroxyl group attached to a methylene carbon, which introduces additional conformational degrees of freedom. This can influence entropy changes upon binding to a macromolecular target, potentially affecting binding affinity and selectivity in ways that are not captured by potency measurements alone.

Conformational flexibility Entropy Molecular recognition

Antifungal Activity of the N‑Hydroxy Analog and Class‑Level Inference

Sorbohydroxamic acid (N‑hydroxyhexa-2,4‑dienamide) has been shown to be more effective than the parent sorbic acid in limiting the growth of food molds, with confirmed in‑vitro efficacy in food systems [1]. Although no direct head‑to‑head comparison with 6‑hydroxyhexa-2,4‑dienamide has been reported, the distinct functional group (primary alcohol vs. hydroxamic acid) suggests that the 6‑hydroxy derivative is unlikely to replicate the metal‑chelating‑dependent antifungal mechanism of the hydroxamic acid. Therefore, procurement of the 6‑hydroxy isomer for food‑preservation applications would be unsupported by the existing evidence base.

Antifungal Food preservation Antimicrobial

Potential Differentiation‑Inducing Activity Supporting Evidence

A MeSH record curated by the Medical University of Lublin describes 6‑hydroxyhexa-2,4‑dienamide as “exhibit[ing] pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte” [1]. However, no quantitative IC₅₀, EC₅₀, or selectivity data are provided, and no direct comparison with standard differentiation inducers (e.g., hexamethylene bisacetamide, all‑trans retinoic acid, or vitamin D₃ analogs) has been located in the open literature. This information is classified as supporting evidence only and is insufficient for procurement decisions based on potency or selectivity.

Differentiation therapy Cancer Monocyte differentiation

Application Scenarios Based on Differentiated Evidence


Hydrophilic Scaffold for SAR Campaigns Requiring Reduced LogP

When a medicinal chemistry program requires a hexadienamide core with lower lipophilicity to improve aqueous solubility or to meet logP design criteria, 6‑hydroxyhexa-2,4‑dienamide (XLogP3-AA = -0.6) is a rational selection over the N‑hydroxy isomer (XLogP3-AA = 0.5) [1]. The ~1.1 log‑unit reduction can help mitigate off‑target binding associated with higher lipophilicity while retaining the conjugated diene system for further functionalization.

Selective Derivatization via the Primary Alcohol Handle

The C‑6 primary alcohol of 6‑hydroxyhexa-2,4‑dienamide permits selective transformations—such as esterification, silyl protection, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group—that are orthogonal to the amide functionality and cannot be performed on the N‑hydroxy analog without affecting the hydroxamic acid moiety [1]. This makes the compound a privileged intermediate for the synthesis of complex dienamide libraries or natural product analogs.

Negative Control for Hydroxamic‑Acid‑Dependent Assays

Because sorbohydroxamic acid exerts biological activity partly through metal chelation via its hydroxamic acid group, 6‑hydroxyhexa-2,4‑dienamide can serve as a structurally related negative control in assays designed to isolate chelation‑dependent effects (e.g., HDAC inhibition, lipoxygenase inhibition) [1][2]. The absence of the chelating N‑OH group enables researchers to discriminate between metal‑mediated and metal‑independent mechanisms of action.

Investigational Agent in Monocyte‑Differentiation Screening

Given the qualitative report of differentiation‑inducing activity toward the monocyte lineage [3], 6‑hydroxyhexa-2,4‑dienamide may be used as an exploratory tool compound in academic screening cascades, provided that full dose‑response curves are generated and benchmarked against established differentiation agents. Procurement for this application should be accompanied by plans for rigorous in‑house potency and selectivity assessment.

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